2-Nitro-4-(trifluoromethyl)benzamide
Overview
Description
2-Nitro-4-(trifluoromethyl)benzamide, also known as NTFB, is a chemical compound that has shown promising results in scientific research. It is a derivative of 4-nitrobenzamide and has been studied extensively for its potential applications in various fields.
Scientific Research Applications
Organic Synthesis
2-Nitro-4-(trifluoromethyl)benzamide is a valuable intermediate in organic synthesis. It can be used to prepare various derivatives, such as 2-nitro-4-(trifluoromethyl)benzaldehyde , which is a precursor for more complex compounds .
Pharmaceutical Research
This compound serves as an intermediate in the synthesis of pharmaceuticals. It’s involved in the production of nitisinone , an important drug used in the treatment of hereditary tyrosinemia type 1 .
Agrochemical Development
In the agrochemical industry, 2-Nitro-4-(trifluoromethyl)benzamide is used to create isoxaflutole , an herbicide that inhibits the synthesis of carotenoids in plants .
Receptor Antagonist Synthesis
It’s also utilized in the synthesis of receptor antagonists, such as TRPV1 and CRF receptor antagonists, which have applications in treating various conditions like anxiety and pain .
Kinase Inhibitor Production
The compound is a precursor in the synthesis of Raf kinase inhibitors , which are researched for their potential in cancer therapy .
Antifungal Applications
2-Nitro-4-(trifluoromethyl)benzamide has shown effectiveness as an antifungal agent , providing a potential avenue for new antifungal drug development .
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDIBDAQJHIRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379690 | |
Record name | 2-nitro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzamide | |
CAS RN |
22227-55-0 | |
Record name | 2-nitro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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